molecular formula C15H9ClN2O2 B12623544 2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one CAS No. 918897-93-5

2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one

Cat. No.: B12623544
CAS No.: 918897-93-5
M. Wt: 284.69 g/mol
InChI Key: SEECWYITQNRJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. It is built upon a fused benzopyran-quinoxaline scaffold, a structure recognized for its significant potential in medicinal chemistry. Compounds featuring this hybrid architecture are frequently investigated for their pronounced cytotoxic activities against various human tumor cell lines. Researchers value this core structure as a privileged scaffold for developing novel pharmacophoric conjugates with multi-target potential. The specific incorporation of a chloro substituent is intended to modulate the compound's electronic properties, lipophilicity, and its binding affinity to biological targets, thereby fine-tuning its overall bioactivity and research value. The primary research applications of this compound are in the field of oncology and enzyme inhibition. The benzopyrano[3,4-b]quinoxalin-6-one core is a key structure of interest in the search for unprecedented anti-proliferative agents. Related analogues have demonstrated promising cytotoxicity in vitro against panels of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . Furthermore, the quinoxaline moiety is a well-known pharmacophore in the development of kinase inhibitors. This compound serves as a critical intermediate for researchers exploring dual-acting agents, particularly as an inhibitor of enzymes like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy . Its mechanism of action is typically studied through its interaction with these critical enzymatic pathways. Researchers utilize this compound as a versatile building block for the synthesis of more complex poly-fused heterocyclic systems, such as pyrano[2,3-e][1,4]diazepines, via further cyclocondensation reactions . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918897-93-5

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-chloro-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one

InChI

InChI=1S/C15H9ClN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H

InChI Key

SEECWYITQNRJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Method A: Reaction with N-Heterocyclic Carbenes

One effective method involves the use of N-heterocyclic carbenes (NHCs) in conjunction with chromone derivatives. This approach capitalizes on the reactivity of NHCs to facilitate carbon atom insertion into the chromone structure, leading to the formation of the desired quinoxalinone compound.

  • Reagents : Benzimidazolium-derived NHCs, 2-(methylsulfonyl)chromones
  • Conditions : Typically performed under inert atmosphere to prevent moisture interference.
  • Yield : Varies based on the specific chromone used; generally reported yields are around 50% to 70% depending on reaction optimization.

Method B: Cyclization Reactions

Cyclization reactions involving substituted phenols and amines have also been documented as a route to synthesize quinoxalinones.

  • Reagents : Substituted phenols, amines (e.g., benzylamine)
  • Conditions : Reflux in organic solvents such as tetrahydrofuran or methanol.
  • Yield : Yields can range from 40% to 80%, influenced by the steric and electronic properties of substituents.

Method C: Base-Catalyzed Reactions

Base-catalyzed reactions utilizing potassium tert-butoxide have shown promising results in synthesizing this compound.

  • Reagents : Potassium tert-butoxide, appropriate substrates (e.g., ethyl esters)
  • Conditions : Reaction typically conducted at elevated temperatures (100°C) for several hours.
  • Yield : Reports indicate yields around 23% to 65%, depending on substrate reactivity and purification methods employed.

Data Summary of Preparation Methods

The following table summarizes different preparation methods along with their respective yields and conditions:

Method Reagents Conditions Yield (%)
A NHCs, 2-(methylsulfonyl)chromones Inert atmosphere 50 - 70
B Substituted phenols, benzylamine Reflux in THF or methanol 40 - 80
C Potassium tert-butoxide, ethyl esters 100°C for several hours 23 - 65

Chemical Reactions Analysis

2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions are often more complex derivatives with potential pharmacological properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzopyranoquinoxaline compounds exhibit significant anticancer properties. In vitro studies have shown that 2-Chloro-7,12-dihydro-6H- benzopyrano[3,4-b]quinoxalin-6-one can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of sirtuins and other oncogenic pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Studies suggest that it may act by disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial growth. This property makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of benzopyranoquinoxaline derivatives. The compound appears to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation in cellular models .

Case Studies

StudyObjectiveFindings
Mulakayala et al. (2012)Evaluate anticancer efficacyIdentified significant anti-proliferative effects against four cancer cell lines; suggested mechanism involves sirtuin inhibition .
Radini et al. (2016)Assess antimicrobial activityNoted moderate to high activity against various pathogens; potential for development as a therapeutic agent .
Mantoani et al. (2016)Investigate anti-inflammatory propertiesFound inhibition of COX enzymes and reduced nitric oxide production in inflammatory models .

Mechanism of Action

The mechanism of action of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The provided evidence focuses on MB9, a benzopyrano-benzopyran derivative isolated from Millettia brandisiana. While distinct from the target compound (which contains a quinoxaline moiety), MB9 shares structural similarities in its fused benzopyrano system and substituent patterns. Below is a detailed comparison:

Table 1: Key Structural and Spectral Differences Between MB9 and Related Analogs

Property MB9 (Stemonal) Hypothetical Target Compound (Quinoxaline Derivative)
Core Structure [1]Benzopyrano[3,4-b][1]benzopyran [1]Benzopyrano[3,4-b]quinoxaline
Substituents - 6-OH, 11-OH
- 2-OCH₃, 3-OCH₃, 9-OCH₃
- 2-Cl
- No hydroxyl/methoxy groups specified
Molecular Formula C₁₉H₁₆O₈ Not available in evidence
Melting Point 190–192 °C Not reported
UV Maxima (nm) 274, 204 Unreported
IR Bands (cm⁻¹) 3399 (O–H), 1658 (C=O), 1615–1505 (aromatic) Unavailable
¹H NMR Key Signals - δ 12.83 (11-OH, chelated)
- δ 6.20 (H-6, s)
- δ 3.86–3.90 (3×OCH₃, s)
No data

Key Observations:

Core Heterocycles: MB9 features a benzopyrano-benzopyran system, whereas the target compound incorporates a quinoxaline ring fused to benzopyrano. Quinoxalines are nitrogen-containing heterocycles, which may enhance electron-deficient properties compared to MB9’s oxygen-rich structure .

Substituent Effects: MB9’s hydroxyl and methoxy groups contribute to its polarity and hydrogen-bonding capacity, as evidenced by IR (3399 cm⁻¹) and NMR (δ 12.83 for chelated OH) .

Spectral Signatures: MB9’s UV maxima (274 nm) align with conjugated aromatic systems, while its carbonyl (C=O) IR band at 1658 cm⁻¹ confirms the lactone structure . Comparable data for the quinoxaline derivative would require experimental validation.

Biological Activity

2-Chloro-7,12-dihydro-6H-benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H9ClN2O2
  • Molecular Weight : 284.70 g/mol
  • CAS Number : 918897-93-5

Biological Activity Overview

The biological activity of 2-Chloro-7,12-dihydro-6H-benzopyrano[3,4-b]quinoxalin-6-one has been explored in various studies, particularly focusing on its anti-cancer properties and enzyme inhibition mechanisms.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer progression. The inhibition of sirtuins and cyclooxygenase (COX) pathways has been particularly noted in studies involving quinoline derivatives .
  • Cell Proliferation : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines. For instance, it exhibited cytotoxic effects against MCF-7 breast cancer cells, with a notable IC50 value indicating effective potency .
  • Antioxidant Activity : Preliminary research suggests that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells exposed to harmful agents like quinolinic acid .

Case Studies and Research Findings

StudyFindings
In Vitro Anti-Cancer Activity Evaluated against four cancer cell lines; significant anti-proliferative effects were observed with IC50 values ranging from 0.014 to 5.87 µg/mL for various derivatives .
Mechanism of Action Studies indicated that the inhibition of sirtuins could be a potential mechanism for the anti-cancer activity observed in quinoline derivatives .
Cytotoxicity Assessment The compound showed increased cytotoxicity correlated with lipophilicity of substituents on the quinoline ring, enhancing its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

The biological activity of 2-Chloro-7,12-dihydro-6H-benzopyrano[3,4-b]quinoxalin-6-one can be compared with other halogenated derivatives:

CompoundBiological ActivityMechanism
2-Bromo-7,12-dihydro-6H-benzopyrano[3,4-b]quinoxalin-6-oneModerate anti-cancer activitySimilar enzyme inhibition pathways as the chloro derivative
2-Iodo-7,12-dihydro-6H-benzopyrano[3,4-b]quinoxalin-6-oneEnhanced lipophilicity leading to increased cytotoxicityPotentially stronger interaction with cellular targets due to larger iodine atom

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling, where chlorination and cyclization steps are critical. For example, highlights that temperature and catalyst selection (e.g., K₂CO₃) significantly impact yield. A common approach includes refluxing intermediates in polar aprotic solvents (e.g., DMF) under inert atmospheres. To optimize, use controlled heating (70–75°C) and monitor via TLC or HPLC for intermediate stability .

Q. How can the physical-chemical properties (e.g., solubility, stability) of this compound be systematically characterized?

  • Methodological Answer :

  • Solubility : Perform gradient solubility tests in solvents ranging from polar (water, DMSO) to nonpolar (hexane). and use ethanol/water mixtures for crystallization.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via UV-Vis spectroscopy and HPLC to identify degradation products .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., δ 7.16–8.79 ppm for aromatic protons, as in ) coupled with DEPT-135 for carbon hybridization.
  • Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., ±0.3% deviation, as in ).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For biological activity, perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with in vitro assays, as suggested in for related pyrano-quinoline systems .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to decouple signals. For example, resolves aromatic multiplicity via NOESY.
  • Crystallographic Ambiguity : Single-crystal X-ray diffraction (SCXRD) provides definitive proof. If crystals are unstable, substitute with powder XRD and pair with IR spectroscopy for functional group validation .

Q. How do substituent effects influence the electronic and steric properties of this compound’s heterocyclic core?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., electron-withdrawing -Cl vs. donating -OCH₃) and compare:

  • Electronic Effects : UV-Vis spectroscopy to assess λₘₐₓ shifts (charge-transfer transitions).
  • Steric Effects : Competitive inhibition assays or SCXRD to measure bond angles/steric bulk, as in for benzopyrano-pyrazole systems .

Q. What experimental designs minimize side reactions (e.g., dimerization) during synthesis?

  • Methodological Answer :

  • Dilution Techniques : Slow addition of reactants under high dilution to suppress intermolecular coupling.
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) during chlorination steps.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

Methodological Tables

Parameter Optimal Conditions Reference
Reaction Temperature70–75°C (yield: 80%)
CatalystK₂CO₃ (1.2 equiv)
Solvent SystemDMF/EtOH (3:1 v/v)
Characterization Method¹H NMR (400 MHz, DMSO-d₆)
Degradation Study Conditions Analysis
Acidic Hydrolysis0.1 M HCl, 40°C, 24 hHPLC-PDA
Oxidative Stress3% H₂O₂, 25°C, 12 hLC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.